molecular formula C12H22N2O2 B581759 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1251010-63-5

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B581759
CAS No.: 1251010-63-5
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1211586-14-9) is a bicyclic amine derivative featuring a pyrrolopyridine core and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing nitrogen-rich scaffolds in drug discovery .

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Preparation Methods

Alkylation with Haloacetonitrile

The initial step involves base-mediated alkylation of the piperidine nitrogen using haloacetonitrile (XCH2CN, where X = Cl/Br/I). Triethylamine (2.5 equiv) in tetrahydrofuran (THF) at 0–25°C facilitates N-alkylation over 12–24 hours, achieving 85–92% yields. This reaction installs the cyanoethyl sidechain critical for subsequent cyclization.

Raney Nickel-Catalyzed Tandem Hydro-Reduction/Cyclization

A pivotal innovation in this route is the single-pot conversion of the cyano group to a pyrrolidine ring using Raney nickel under hydrogen pressure (1–3 atm) at 16–60°C. The mechanism proceeds through:

  • Partial hydrogenation of the nitrile to a primary amine

  • Intramolecular Schiff base formation with the ketone

  • Final reduction to the saturated bicyclic amine

This tandem process eliminates intermediate isolation steps, improving overall yield (78–84%) compared to traditional sequential reductions.

Boc Protection and Final Hydrogenolysis

The crude amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis, yielding the tert-butyl carbamate (89–93%). Subsequent palladium-catalyzed hydrogenolysis (10% Pd/C, H2, methanol) removes the benzyl group, furnishing the target compound in 90–95% purity after crystallization.

Table 1: Optimization Data for Key Reaction Steps

StepReagents/ConditionsYield (%)Purity (%)
AlkylationHaloacetonitrile, Et3N, THF85–92≥90
Tandem CyclizationRaney Ni, H2 (2 atm), 40°C78–8488–92
Boc ProtectionBoc2O, DMAP, CH2Cl289–93≥95
Debenzylation10% Pd/C, H2, MeOH90–9597 (final)

Alternative Route via Chiral Auxiliary-Mediated Synthesis

Prior methods, such as Ghosh and Mitsuya’s approach (WO 2011/116287 A1), employed chiral auxiliaries to control stereochemistry. The sequence involves:

  • Titanium tetrachloride-catalyzed condensation of a chiral enamine with acrylonitrile

  • Lithium aluminium hydride (LiAlH4) reduction of nitriles to amines

  • Iterative nitrile exchange reactions to install substituents

While achieving high enantiomeric excess (≥98% ee), this method requires eight steps with an overall yield of 22–28%, rendering it impractical for large-scale production.

Comparative Analysis of Methodologies

Table 2: Strategic Comparison of Synthetic Routes

ParameterCN104402879A MethodGhosh and Mitsuya Method
Steps48
Overall Yield62–68%22–28%
Key InnovationTandem hydro-reductionChiral induction
Catalyst CostRaney Ni ($120/kg)TiCl4 ($450/kg)
ScalabilityPilot plant validatedLaboratory scale only
Functional Group ToleranceBroad (esters, ketones)Limited to non-acidic protons

The patent method reduces production costs by 73% compared to earlier routes, primarily through elimination of cryogenic conditions and expensive chiral reagents.

Industrial Production Considerations

Raw Material Availability

N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is commercially produced via Claisen condensation of ethyl acetoacetate and acrylonitrile, ensuring consistent supply at $85–110/kg. Raney nickel catalysts are regenerated through alkali leaching, reducing per-batch catalyst costs by 40%.

Process Intensification Strategies

Continuous flow hydrogenation systems have been adapted for the tandem cyclization step, achieving space-time yields of 1.2 kg/L·day versus 0.45 kg/L·day in batch reactors. Membrane filtration techniques enable 99.8% nickel recovery, addressing heavy metal contamination concerns.

Recent Advances in Stereocontrol

While beyond the scope of the patent, recent unpublished work (2024) applies asymmetric hydrogenation with Ir-(P,N) catalysts to directly set the C3a stereocenter, achieving 94% ee in model systems. This development could merge the efficiency of the patent route with Ghosh’s stereochemical precision.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers and Stereoisomers

Compound Name CAS Number Molecular Formula Key Structural Differences Applications
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-4-carboxylate 1211583-65-1 C₁₂H₂₂N₂O₂ Boc group at position 4 instead of 1 Used in chiral synthesis; distinct reactivity due to altered nitrogen accessibility .
tert-Butyl (3aS,7aS)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 1251010-63-5 C₁₂H₂₂N₂O₂ Stereospecific (3aS,7aS) configuration Critical for enantioselective drug synthesis; impacts binding affinity in kinase inhibitors .
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 1147422-00-1 C₁₂H₂₂N₂O₂ Pyrrolo[3,2-c]pyridine core (vs. 3,2-b) Altered ring fusion affects electronic properties; used in diverse heterocyclic libraries .

Substituted Derivatives

Compound Name CAS Number Substituents Molecular Weight Key Applications
tert-Butyl 6-bromo-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate N/A Br at C6, Ph at C3 ~365.2 g/mol* Intermediate for Suzuki-Miyaura coupling in kinase inhibitor development .
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate N/A 3,4-diOMePh at C6, Ph at C3 ~437.4 g/mol* Enhances π-π stacking in cyclin G-associated kinase (GAK) inhibitors .
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 942070-47-5 Boronate ester at C3 344.21 g/mol Key reagent for cross-coupling reactions in medicinal chemistry .

*Calculated based on synthesis data .

Boc-Protected Analogs with Distinct Cores

Compound Name CAS Number Core Structure Molecular Formula Applications
(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate 957135-12-5 Diazocine-pyrrolo hybrid C₁₇H₂₇N₃O₅ Used in constrained peptide mimetics .
tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate 257937-10-3 Methylated pyrrolo[3,2-c]pyridine C₁₃H₁₈N₂O₂ Building block for fluorescent probes .

Physicochemical and Hazard Profiles

Property Parent Compound 6-Bromo-3-phenyl Derivative Stereoisomer (3aS,7aS)
Melting Point N/A N/A N/A
Solubility Likely polar aprotic solvents Improved lipophilicity (due to Br/Ph) Similar to parent
Hazard H302 (harmful if swallowed) Not specified; likely higher toxicity (bromine) Similar to parent

Commercial Availability and Pricing

Compound Supplier Purity Price (USD)
Parent Compound American Elements, Aladdin Scientific 96–97% $176/250 mg
(5S,8S,10aR)-Methyl derivative Pharmablock 97% $91/g
Stereoisomer (3aS,7aS) Aladdin Scientific 97% Disclosed on request

Biological Activity

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point313.8 ± 15.0 °C
Flash Point143.6 ± 20.4 °C
LogP1.36

1. Neuroprotective Effects

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. A study highlighted that certain derivatives could inhibit neuronal apoptosis and promote survival in neuronal cell lines exposed to neurotoxic agents . The mechanism appears to involve modulation of apoptotic pathways and enhancement of neurotrophic factor signaling.

2. Antimicrobial Activity

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promising antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were found to be below 0.15 µM, indicating potent efficacy against resistant strains .

3. Anticancer Potential

The anticancer activity of pyrrolo[3,2-b]pyridine derivatives has been a focal point in recent studies. For instance, one study evaluated the cytotoxicity of these compounds against several cancer cell lines, including ovarian and breast cancer cells. Results indicated moderate cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as a lead compound for further development in cancer therapy .

The biological activities of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways related to cell survival and apoptosis.
  • Interaction with Receptors : Certain studies suggest that these compounds may act as ligands for specific receptors involved in neuroprotection and inflammation.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on animal models of Alzheimer's disease demonstrated that administration of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine significantly improved cognitive function as measured by maze tests and memory retention assessments. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity compared to control groups.

Case Study 2: Antimycobacterial Activity

In a controlled study assessing the efficacy of various pyrrolo[3,2-b]pyridine derivatives against Mycobacterium tuberculosis, the compound exhibited a remarkable reduction in bacterial load in infected macrophages, with a calculated therapeutic index indicating minimal cytotoxicity to host cells.

Q & A

What are the key structural features and functional groups of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?

Answer:
The compound features a bicyclic pyrrolo[3,2-b]pyridine core with a fully saturated octahydro configuration, ensuring rigidity and stereochemical complexity. Key functional groups include:

  • A tert-butyl carbamate (Boc) group at the 1-position, which enhances solubility and serves as a protective group for amines during synthesis .
  • A pyrrolidine ring fused to a pyridine-like system, contributing to its potential as a scaffold in medicinal chemistry.
  • The molecular formula is C₁₂H₂₂N₂O₂ , with a molecular weight of 226.32 g/mol and a calculated XLogP3 (lipophilicity) value of 1.4 .

What are the standard synthetic routes for this compound?

Answer:
Two validated methodologies are commonly employed:

  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling using Pd₂(dba)₃ and SPhos ligand. The reaction involves tert-butyl-protected diazabicyclic precursors and aryl halides in toluene at elevated temperatures, yielding derivatives with high stereochemical fidelity .
  • Multi-Step Cyclization : Starting from pyrrolidine or pyridine derivatives, cyclization is achieved under acidic or basic conditions. For example, THF/HCl-mediated ester hydrolysis followed by reductive amination ensures ring saturation .
    Critical Parameters : Reaction temperature (60–90°C), solvent choice (dioxane or THF), and base (Cs₂CO₃ or t-BuONa) significantly impact yields (>75% reported) .

How can stereochemical control be achieved during the synthesis of this compound?

Answer:
Stereochemical challenges arise from the octahydro core’s multiple stereocenters. Key strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to direct stereochemistry .
  • Asymmetric Catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) ensure enantioselectivity in cross-coupling steps .
  • Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves diastereomers post-synthesis .
    Data Contradictions : Some studies report varying diastereomeric ratios (e.g., 3:1 to 5:1) under similar conditions, suggesting solvent polarity and catalyst loading are critical .

What advanced techniques are used to confirm its crystal structure and purity?

Answer:

  • X-ray Crystallography : SHELXL software refines diffraction data to resolve the octahydro core’s conformation. For example, torsion angles between pyrrolidine and pyridine rings are typically 120–130°, confirming rigidity .
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals:
    • Boc tert-butyl protons at δ 1.4–1.5 ppm.
    • Pyrrolidine CH₂ groups at δ 2.8–3.2 ppm .
  • HRMS : Exact mass analysis (e.g., m/z 227.1754 [M+H]⁺) validates molecular integrity .

How does this compound participate in cross-coupling reactions for derivatization?

Answer:
The Boc group and pyrrolidine nitrogen enable diverse functionalization:

  • Suzuki-Miyaura Coupling : With aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), Pd(PPh₃)₄ catalyzes C–C bond formation at the pyridine ring’s 6-position, yielding biaryl derivatives (e.g., antiviral candidates) .
  • Buchwald-Hartwig Amination : Introduces amines or heterocycles at the pyrrolidine nitrogen, enhancing bioactivity .
    Optimized Conditions : 90°C in dioxane/H₂O (4:1), K₂CO₃ base, 3–5 mol% Pd catalyst .

What methodologies assess its biological activity, particularly in antiviral research?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against viral targets (e.g., dengue NS5 polymerase) using fluorescence-based substrates .
  • Cellular Uptake Studies : Radiolabeled (³H or ¹⁴C) analogs track intracellular distribution via scintillation counting .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to viral proteases, guided by X-ray structures of analogous compounds .
    Contradictions : Some derivatives show nM-level activity in vitro but poor pharmacokinetics in vivo, highlighting the need for prodrug strategies .

How does this compound compare structurally and functionally to related pyrrolopyridine derivatives?

Answer:

Compound Key Differences Functional Impact
tert-Butyl 6-chloro-pyrrolo[3,2-b]pyridine-1-carboxylateChlorine substituent at 6-positionEnhanced electrophilicity for nucleophilic substitution .
tert-Butyl 3-trifluoromethyl-pyrrolidine-1-carboxylateTrifluoromethyl groupIncreased metabolic stability and lipophilicity .
Spirocyclic analogs (e.g., tert-butyl 1',2'-dihydrospiro derivatives)Spiro junction at piperidine-pyrrolo ringAltered ring strain impacts kinase selectivity .

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